Cytotoxic Potency: Chromane-2,4-dione Scaffold Outperforms Chromen-4-one Across Three Cancer Cell Lines
In a direct head-to-head study, two series of compounds based on chromane-2,4-dione (11–18) and chromen-4-one (3–10) scaffolds were synthesized and evaluated for cytotoxicity against HL-60 (acute myeloid leukemia), MOLT-4 (acute lymphoblastic leukemia), and MCF-7 (breast adenocarcinoma) cell lines using the MTT assay. Chroman-2,4-dione derivatives exhibited overall higher potencies compared to their chromen-4-one counterparts across all three cell lines [1]. Compound 13, a chromane-2,4-dione derivative, achieved the lowest IC₅₀ values against HL-60 (IC₅₀ = 42.0 ± 2.7 µM) and MOLT-4 (IC₅₀ = 24.4 ± 2.6 µM), while compound 11 showed the highest activity against MCF-7 (IC₅₀ = 68.4 ± 3.9 µM). The scaffold-level potency advantage of chromane-2,4-dione over chromen-4-one is consistent and quantifiable [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against cancer cell lines |
|---|---|
| Target Compound Data | Compound 13 (chromane-2,4-dione): HL-60 IC₅₀ = 42.0 ± 2.7 µM; MOLT-4 IC₅₀ = 24.4 ± 2.6 µM. Compound 11: MCF-7 IC₅₀ = 68.4 ± 3.9 µM |
| Comparator Or Baseline | Chromen-4-one derivatives (3–10): overall lower potencies across all cell lines (exact per-compound data in source) |
| Quantified Difference | Chroman-2,4-dione series consistently more potent than chromen-4-one series; best compound 13 achieves MOLT-4 IC₅₀ of 24.4 µM vs chromen-4-one series' inferior activity |
| Conditions | MTT assay; 48 h incubation; HL-60, MOLT-4, MCF-7 cell lines |
Why This Matters
For procurement decisions in anticancer drug discovery, selecting the chromane-2,4-dione scaffold over chromen-4-one directly translates to higher hit rates in cytotoxicity screening and stronger starting points for lead optimization.
- [1] Gaspar A, Mohabbati M, Cagide F, Razzaghi-Asl N, Miri R, Firuzi O, Borges F. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. Res Pharm Sci. 2019;14(1):74-83. doi:10.4103/1735-5362.251855. View Source
